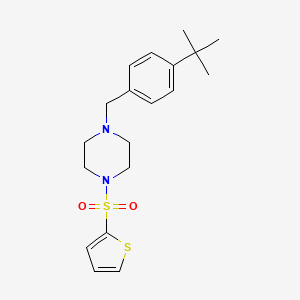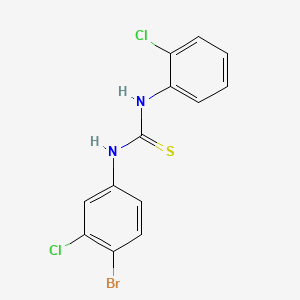![molecular formula C22H30N2O3S B4283239 1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters play a crucial role in regulating the levels of glutamate in the brain, which is the primary excitatory neurotransmitter. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting glutamate transporters, TBOA increases the levels of glutamate in the synaptic cleft, leading to increased excitotoxicity and neuronal damage. However, TBOA has also been shown to have neuroprotective effects in certain conditions, such as ischemia and traumatic brain injury.
Biochemical and Physiological Effects:
TBOA has been shown to have both excitotoxic and neuroprotective effects in the brain. TBOA increases the levels of glutamate in the synaptic cleft, leading to increased excitotoxicity and neuronal damage. However, TBOA has also been shown to have neuroprotective effects in certain conditions, such as ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
TBOA has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. However, TBOA also has several limitations, including its potential for neurotoxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for research on TBOA, including its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying the excitotoxic and neuroprotective effects of TBOA, as well as its potential for use as a research tool in neuroscience. Finally, further research is needed to optimize the dosing and administration of TBOA to minimize its potential for adverse effects.
Scientific Research Applications
TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to increase the levels of glutamate in the brain, which can lead to increased excitotoxicity and neuronal damage. However, TBOA has also been shown to have neuroprotective effects in certain conditions, such as ischemia and traumatic brain injury.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)19-7-5-18(6-8-19)17-23-13-15-24(16-14-23)28(25,26)21-11-9-20(27-4)10-12-21/h5-12H,13-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKQWSCSZBTEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)

![1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283223.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4283253.png)


